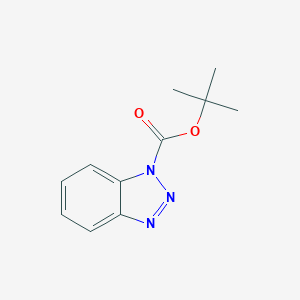

N-Boc-Benzotriazole

概要

説明

N-Boc-Benzotriazole is a derivative of Benzotriazole, a versatile synthetic auxiliary with unique physicochemical properties . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . An efficient method for the synthesis of N-acyl-benzotriazoles from a wide variety of protected amino acids has been developed . Recent developments in benzotriazole methodology have grown from an obscure level to very high popularity .Molecular Structure Analysis

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .Chemical Reactions Analysis

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds . Benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales .Physical And Chemical Properties Analysis

Benzotriazole is a very weak base with a pKa of 8.2 . It is quite a stable molecule because the fused benzene ring gives additional strength to the stability of the conjugate base .科学的研究の応用

-

Pharmacologically Important Heterocyclic Skeletons Construction

- Field : Organic Chemistry

- Application : Benzotriazole methodology is recognized as a versatile, useful, and successful synthesis protocol for constructing pharmacologically important heterocyclic skeletons .

- Method : Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

- Results : This methodology has grown from an obscure level to very high popularity, since it has been used in the synthesis of diverse pharmacologically important heterocyclic skeletons .

-

Synthesis of 3-Functionalized-2-Aminothiophenes and 1,3-Disubstituted 2-(Methylthio)Pyrroles

- Field : Organic Chemistry

- Application : A series of electron-rich 3-functionalized-2-aminothiophenes and 1,3-disubstituted 2-(methylthio)pyrroles were successfully synthesized using benzotriazole methodology .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The synthesis was successful, but no quantitative data or statistical analyses were provided .

-

Synthesis of 4,5-Disubstituted Imidazolidin-2-Ones

- Field : Organic Chemistry

- Application : N-Boc-N-(benzotriazol-1-ylmethyl)benzylamine was successfully used as a 1,1-dipole equivalent for 4,5-disubstituted imidazolidin-2-ones .

- Method : The compound was treated with various nucleophiles in the presence of a Lewis acid catalyst .

- Results : The synthesis was successful, but no quantitative data or statistical analyses were provided .

-

Synthesis of N-Acyl-Benzotriazoles

- Field : Organic Chemistry

- Application : An efficient method for the synthesis of N-acyl-benzotriazoles from a wide variety of protected amino acids, as well as from compounds frequently used in drug discovery such as biotin and N-Fmoc polyethylene glycol, has been developed .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The synthesis was successful, but no quantitative data or statistical analyses were provided .

-

Preparation of Simple Benzotriazole Derivatives

- Field : Organic Chemistry

- Application : The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor. It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

- Method : Most of benzotriazole derivatives are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers. In some instances, both isomers display a similar reactivity while in some specific cases they display distinct reactivity profiles .

- Results : A variety of halogenated synthons have been advantageously replaced by benzotriazole surrogates, with benefits in terms of increased stability and reduced toxicity .

Safety And Hazards

将来の方向性

Benzotriazole derivatives have been used in the synthesis of a representative set of simple, yet versatile, 1H-benzotriazole derivatives . They have also been used in the synthesis of six-membered nitrogen heterocycles such as 2-vinylpiperidines . A novel method for the synthesis of benzotriazolyl alkyl esters (BAEs) has been developed .

特性

IUPAC Name |

tert-butyl benzotriazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-7-5-4-6-8(9)12-13-14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMQPTCDOIQMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395399 | |

| Record name | N-Boc-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-Benzotriazole | |

CAS RN |

130384-98-4 | |

| Record name | N-Boc-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)